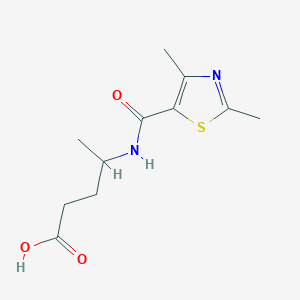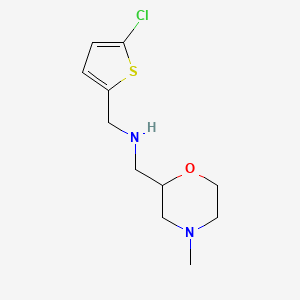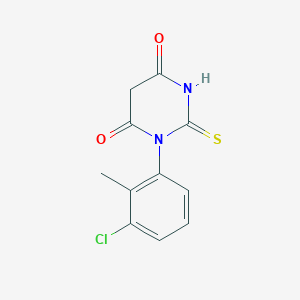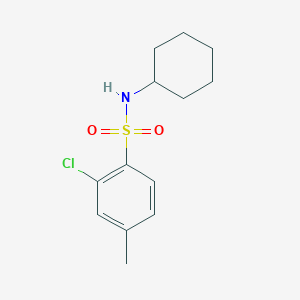
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes a thiazole ring substituted with dimethyl groups and a carboxamido group, making it a unique and potentially bioactive molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process would include the optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity . Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The thiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s bioactivity .
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to reduce inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2,4-Dimethylthiazole-5-carboxamido)pentanoic acid include other thiazole derivatives such as:
2,4-Dimethylthiazole-5-carboxylic acid: A related compound with similar biological activities.
Thiazole-4-carboxamide: Another thiazole derivative with potential bioactivity.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological properties. The presence of both dimethyl groups and the carboxamido group can influence its interaction with biological targets, potentially enhancing its activity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
4-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-6(4-5-9(14)15)12-11(16)10-7(2)13-8(3)17-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Clave InChI |
FUCYXOBWMWWZAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C(=O)NC(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)


![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)


